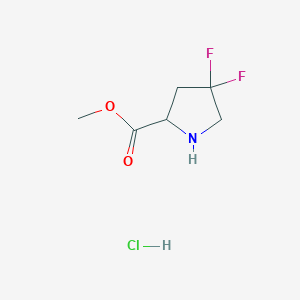
Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride
Übersicht
Beschreibung
Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. This compound is widely used as a key intermediate in the synthesis of various biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Influenza Inhibitors
One study focuses on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. The research led to the discovery of potent inhibitors, demonstrating the role of similar compounds in antiviral drug development. The X-ray crystallographic structure of one such inhibitor bound to neuraminidase revealed interactions that are crucial for its inhibitory activity, highlighting the importance of such compounds in understanding and targeting viral enzymes (Wang et al., 2001).
Development of Calcium Channel Agonists and Antagonists
Another study investigated the conformational features of calcium channel agonist and antagonist analogs of nifedipine, a known calcium channel blocker. This research contributes to the understanding of how structural features of such compounds influence their binding to plasma membrane receptors, thereby affecting their pharmacological activity (Langs & Triggle, 1984).
Synthesis of Antimicrobial Agents
Research on the synthesis of new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents showcases the application of related compounds in developing new antimicrobials. Some synthesized compounds exhibited significant antimicrobial activity, underscoring the potential of such chemical structures in addressing bacterial and fungal infections (Al-Omar & Amr, 2010).
Phosphine-Catalyzed Annulation for Tetrahydropyridines
A study on the phosphine-catalyzed [4 + 2] annulation leading to the synthesis of highly functionalized tetrahydropyridines demonstrates the versatility of pyrrolidine derivatives in organic synthesis. This method highlights the role of such compounds in creating complex chemical structures with potential pharmacological applications (Zhu et al., 2003).
Eigenschaften
IUPAC Name |
methyl 4,4-difluoropyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-6(7,8)3-9-4;/h4,9H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOHSFOAFOLNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
1416438-07-7 | |
| Record name | Proline, 4,4-difluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B3059829.png)
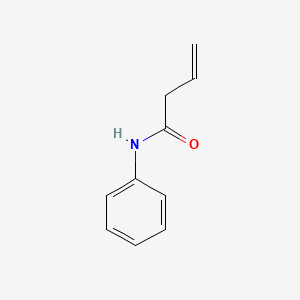
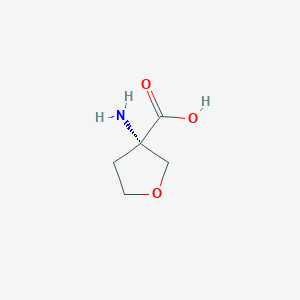
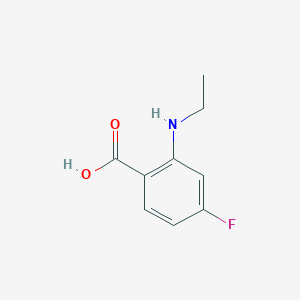
![(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B3059836.png)
![2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B3059837.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-ethyl-N-methylbenzenesulfonamide](/img/structure/B3059839.png)
![4-{[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]methyl}benzoic acid](/img/structure/B3059840.png)
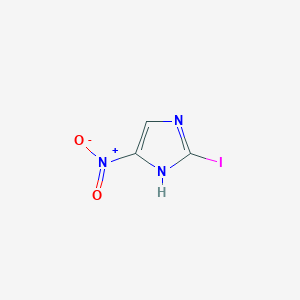
![Tert-butyl {[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B3059844.png)

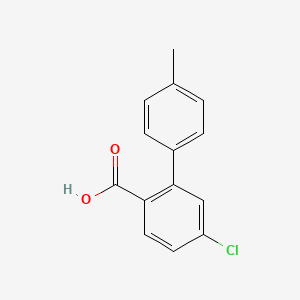
![methyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3059849.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3059850.png)